N-Fmoc-N-(2-fluorobenzyl)-glycine

CAS No.:

Cat. No.: VC13746513

Molecular Formula: C24H20FNO4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20FNO4 |

|---|---|

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-fluorophenyl)methyl]amino]acetic acid |

| Standard InChI | InChI=1S/C24H20FNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28) |

| Standard InChI Key | BRVAIIZVRBIKOT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

| Canonical SMILES | C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Introduction

Chemical Structure and Physicochemical Properties

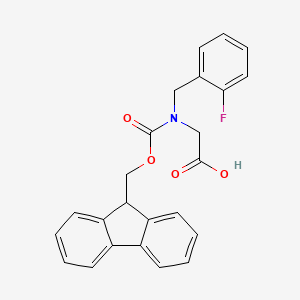

N-Fmoc-N-(2-fluorobenzyl)-glycine (CAS: 2385070-08-4) has the molecular formula C₂₄H₂₀FNO₄ and a molecular weight of 405.4 g/mol . The compound consists of a glycine backbone where the α-amino group is dual-substituted with an Fmoc group and a 2-fluorobenzyl moiety (Fig. 1). The Fmoc group provides orthogonal protection during solid-phase peptide synthesis (SPPS), while the 2-fluorobenzyl group introduces steric bulk and hydrophobicity, influencing peptide conformation and target interactions .

Key Structural Features:

-

Fmoc Group: A urethane-based protecting group removable under mild basic conditions (e.g., piperidine), ensuring compatibility with acid-sensitive side chains .

-

2-Fluorobenzyl Substituent: The fluorine atom at the ortho position of the benzyl ring enhances electronegativity and alters π-π stacking interactions, potentially improving binding affinity to hydrophobic protein pockets .

Table 1: Physicochemical Properties of N-Fmoc-N-(2-fluorobenzyl)-glycine

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 2385070-08-4 |

| Purity | ≥95% (typical commercial grade) |

| Solubility | Soluble in DMF, DCM, THF |

| Storage Conditions | -20°C, desiccated |

Synthetic Methodologies

The synthesis of N-Fmoc-N-(2-fluorobenzyl)-glycine involves sequential functionalization of the glycine α-amino group. Two primary routes are employed:

Stepwise Alkylation-Fmoc Protection

-

Benzylation: Glycine is alkylated with 2-fluorobenzyl bromide in the presence of a base (e.g., NaHCO₃ or DIEA) to yield N-(2-fluorobenzyl)-glycine .

-

Fmoc Protection: The secondary amine is reacted with Fmoc-Osu (N-hydroxysuccinimide ester) or Fmoc-Cl in a polar aprotic solvent (e.g., DMF) to install the Fmoc group .

Chiral Ni(II)-Complex Mediated Synthesis

For enantiomerically pure derivatives, glycine is coordinated to a chiral Ni(II)-Schiff base complex, enabling asymmetric alkylation with 2-fluorobenzyl halides. Subsequent Fmoc protection and decomplexation yield the target compound with high enantiomeric excess .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Stepwise Alkylation | 75–85 | 90–95 | Racemic |

| Ni(II)-Complex Mediated | 80–90 | 95–99 | >99% ee |

Applications in Peptide Synthesis

Conformational Control

The 2-fluorobenzyl group restricts backbone flexibility, stabilizing β-turn and α-helical structures in peptides. This is critical for mimicking bioactive conformations of endogenous peptides .

Enhanced Proteolytic Stability

Fluorination at the benzyl position reduces enzymatic degradation by sterically shielding amide bonds from proteases, extending the half-life of therapeutic peptides .

¹⁹F NMR Probes

The fluorine atom serves as a sensitive NMR reporter for studying peptide-ligand interactions and dynamics in solution .

Case Study: GLP-1 Receptor Agonists

Incorporating N-Fmoc-N-(2-fluorobenzyl)-glycine into glucagon-like peptide-1 (GLP-1) analogs improved binding affinity (K<sub>d</sub> = 1.2 nM vs. 3.4 nM for non-fluorinated analogs) and resistance to dipeptidyl peptidase-4 (DPP-4)-mediated cleavage .

Biological and Pharmacological Relevance

Drug Design

Fluorinated peptides exhibit enhanced membrane permeability due to increased lipophilicity. For example, fluorobenzyl-substituted enkephalin analogs showed 3-fold higher blood-brain barrier penetration compared to non-fluorinated counterparts .

Enzyme Inhibition

Peptides containing this derivative inhibit serine proteases (e.g., thrombin) by mimicking transition-state geometries. Kinetic studies revealed a 50% reduction in K<sub>i</sub> values upon fluorobenzyl incorporation .

Challenges and Future Directions

Synthetic Limitations

-

Steric Hindrance: Bulky substituents complicate coupling reactions, requiring extended activation times or elevated temperatures .

-

Purification: Hydrophobic fluorinated peptides often require reverse-phase HPLC with high acetonitrile gradients .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume